molecular formula C10H13NO4 B1477058 (E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid CAS No. 2098157-20-9

(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid

Cat. No. B1477058
CAS RN: 2098157-20-9
M. Wt: 211.21 g/mol
InChI Key: MOAPZLAETGRTCQ-OWOJBTEDSA-N
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Description

The compound tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate seems to be structurally similar to the compound you’re asking about. It’s a complex organic molecule with the InChI code 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is provided in the InChI code 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Tetrahydro-1H,3H-furo[3,4-c]furan, are as follows: It has a molecular formula of C6H10O2, an average mass of 114.142 Da, and a monoisotopic mass of 114.068077 Da . Its density is 1.1±0.1 g/cm3, boiling point is 170.3±8.0 °C at 760 mmHg, vapour pressure is 2.0±0.3 mmHg at 25°C, and the enthalpy of vaporization is 39.0±3.0 kJ/mol .

Scientific Research Applications

Arylmethylidenefuranones and Related Compounds

Research on arylmethylidene derivatives of 3H-furan-2-ones has shown that these compounds can undergo reactions with various nucleophiles, producing a wide array of products including amides, pyrrolones, and benzofurans among others. The reactions' outcomes depend on the reagents' structure, nucleophilic agent strength, and reaction conditions, indicating a versatile synthetic utility for this class of compounds in creating heterocyclic compounds with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).

Bioresorbable Polymers

Advances in the synthesis of poly(γ-butyrolactone) highlight its potential for tissue-engineering applications, underscoring the importance of structural motifs similar to the one in the query compound for developing new biomaterials. The biodegradable nature of these polymers, alongside their favorable mechanical properties, showcases the utility of compounds with lactone and pyrrolidine derivatives in creating materials compatible with biological systems (Moore, Adhikari, & Gunatillake, 2005).

Supramolecular Capsules

The development of supramolecular capsules derived from calix[4]pyrrole scaffolds, including structures similar to the query compound, emphasizes the role of such motifs in constructing molecular capsules with potential applications in drug delivery and molecular recognition. The ability of these structures to form stable complexes with various substrates demonstrates their relevance in designing new materials for chemical sensing and separation technologies (Ballester, 2011).

Antioxidant Activity

Studies on compounds like p-coumaric acid and its derivatives, which share functional group similarities with the query compound, reveal their potent antioxidant activities. These activities are crucial for mitigating oxidative stress in biological systems, indicating the potential of structurally similar compounds in developing antioxidants for food preservation and healthcare applications (Pei, Ou, Huang, & Ou, 2016).

properties

IUPAC Name

(E)-4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-9(1-2-10(13)14)11-3-7-5-15-6-8(7)4-11/h1-2,7-8H,3-6H2,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAPZLAETGRTCQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2COCC2CN1C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
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(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
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(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
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(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
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(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid
Reactant of Route 6
(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid

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